molecular formula C12H10N2O5 B12879041 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid CAS No. 88796-62-7

2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid

Cat. No.: B12879041
CAS No.: 88796-62-7
M. Wt: 262.22 g/mol
InChI Key: HFPOXHKFJDMGEH-UHFFFAOYSA-N
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Description

Table 1: Molecular Formula Validation

Component Calculated Value Literature Value (Analog) Source
Molecular Formula C₁₂H₁₀N₂O₅ C₁₂H₁₀N₂O₅ PubChem
Molecular Weight 262.22 g/mol 262.22 g/mol PubChem

Divergences in physical properties (e.g., melting points, solubility) between the target compound and its analogs are anticipated due to differences in substituent electronic effects.

Properties

CAS No.

88796-62-7

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

2-[(5-nitrofuran-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C12H10N2O5/c15-12(16)9-3-1-2-4-10(9)13-7-8-5-6-11(19-8)14(17)18/h1-6,13H,7H2,(H,15,16)

InChI Key

HFPOXHKFJDMGEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing nitrofuran moieties exhibit significant antimicrobial activity. 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid has been evaluated against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.

Case Study : A study indicated that related nitrofuran derivatives demonstrated minimum inhibitory concentrations (MICs) below 1 µg/mL against resistant strains of M. tuberculosis, suggesting that modifications on the nitrofuran scaffold can enhance antimicrobial efficacy .

PathogenMIC (µg/mL)
M. tuberculosis<1
Staphylococcus aureus0.06
Klebsiella pneumoniae0.25
Enterococcus faecalis0.25

Anticancer Potential

The compound's ability to modulate cellular processes also positions it as a candidate for anticancer therapy. Research indicates that derivatives of nitrofuran compounds can induce apoptosis in cancer cells while sparing normal cells, thus reducing potential side effects associated with traditional chemotherapeutics.

Mechanism of Action : The electron-rich nature of the nitrofuran ring allows for interactions with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. This interaction can lead to the inhibition of critical signaling pathways in cancer cells .

Drug Development

The unique structure of this compound makes it a promising candidate for further development as a therapeutic agent. Its potential applications include:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Anticancer Drugs : Exploiting its selective cytotoxicity against tumor cells.
  • Anti-inflammatory Agents : Investigating its effects on inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes. This leads to the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

2-Amino-5-nitrobenzoic Acid

  • Structure: Features a nitro group at position 5 and an amino group at position 2.
  • Contrast : Unlike the target compound, this lacks the nitrofuran moiety, reducing its redox activity and likely altering its biological interactions.

5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid

  • Structure : Contains two nitro groups and a hydroxybenzoyl substituent.
  • Applications : Used in biochemical assays due to its nitro groups’ electron-deficient nature .
  • Key Difference : The absence of a furan ring limits its ability to participate in cycloaddition reactions, a feature critical in the target compound’s reactivity.

Table 1: Comparison of Nitro-Substituted Benzoic Acids

Compound Molecular Formula Substituents Melting Point/Activity Reference
2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid C₁₂H₁₀N₂O₅* Nitrofuran, methylamino N/A (predicted redox-active)
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 2-NH₂, 5-NO₂ 278°C
5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic acid C₁₄H₉N₃O₈ 2-NO₂, 5-NO₂, 4-OH Assay reagent

*Calculated based on structural similarity.

Furan-Containing Benzoic Acid Derivatives

3-{5-[(1Z)-2-Nitropent-1-en-1-yl]furan-2-yl}benzoic Acid

  • Structure : Contains a nitroalkene-substituted furan linked to benzoic acid.
  • Reactivity : The conjugated nitro group and furan enable photochemical or metabolic activation, similar to nitrofurans .
  • Contrast: The target compound’s methylamino linker may enhance solubility and binding to biological targets compared to this compound’s alkene chain.

2-{5-[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic Acid

  • Structure: Combines furan with a thiazolidinone ring.
  • Key Difference: The thiazolidinone moiety introduces additional hydrogen-bonding sites absent in the target compound.

Table 2: Furan-Linked Benzoic Acid Derivatives

Compound Molecular Formula Key Functional Groups Biological Activity Reference
Target compound C₁₂H₁₀N₂O₅* Nitrofuran, methylamino Predicted antimicrobial
3-{5-[(1Z)-2-nitropent-1-enyl]furan-2-yl}benzoic acid C₁₆H₁₅NO₅ Nitroalkene, furan Photochemical reactivity
2-{5-[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic acid C₂₃H₁₉N₃O₄S Thiazolidinone, furan Aminopeptidase inhibition

Methylamino-Linked Derivatives

2-Methylamino-5-nitrobenzoic Acid

  • Structure: Methylamino and nitro groups at positions 2 and 4.
  • Applications : Precursor for benzodiazepines and metal complexes .

2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic Acid

  • Structure : Features a sulfonamide linker and toluidine group.
  • Activity : Sulfonamides are classic antibacterial agents, but this compound’s efficacy is unverified .
  • Key Difference: The sulfonamide group introduces different pharmacokinetics compared to the methylamino linker.

Table 3: Methylamino/Sulfonamide Derivatives

Compound Molecular Formula Linker Type Applications Reference
Target compound C₁₂H₁₀N₂O₅* Methylamino Antimicrobial (predicted)
2-Methylamino-5-nitrobenzoic acid C₈H₈N₂O₄ Methylamino Benzodiazepine synthesis
2-(((5-Amino-2-tolyl)sulphonyl)amino)benzoic acid C₁₄H₁₄N₂O₄S Sulfonamide Unspecified

Biological Activity

2-(((5-Nitrofuran-2-yl)methyl)amino)benzoic acid, a compound with a unique structure incorporating both nitrofuran and benzoic acid moieties, has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

This structure includes a nitrofuran group that is known for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Research indicates that compounds with nitrofuran derivatives exhibit significant antibacterial properties. For instance, studies have shown that related nitrofuran compounds demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 1.9 to 125 μg/mL, indicating their effectiveness compared to standard antibiotics like levofloxacin .

Table 1: Antimicrobial Activity of Nitrofuran Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundMRSA8.1
Other Nitrofuran DerivativeE. coli4.0
LevofloxacinMRSA8.1

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, certain derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these derivatives ranged from 3.0 μM to 21.3 μM, indicating significant cytotoxic effects .

Case Study: Anticancer Activity Evaluation
A study evaluated the efficacy of several nitrofuran derivatives against cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an effective anticancer agent.

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or cellular pathways. This compound may interfere with DNA replication and protein synthesis in microbial cells and cancer cells alike .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the nitrofuran or benzoic acid moieties can significantly impact biological activity. For instance, modifications leading to increased lipophilicity tend to enhance membrane permeability, thereby improving antimicrobial efficacy .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of methyl groupIncreased lipophilicity
Substitution on the furan ringEnhanced antimicrobial potency
Alteration of carboxylic acidImproved anticancer activity

Q & A

Q. What advanced statistical methods address variability in spectroscopic or chromatographic data?

  • Methodological Answer : Multivariate analysis (PCA or PLS-DA) identifies outliers in HPLC or NMR datasets. Bootstrap resampling quantifies confidence intervals for degradation kinetics. Cross-validation (k-fold) ensures robustness in quantitative structure-property relationship (QSPR) models .

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